![molecular formula C24H22N4O4 B2373639 N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1260914-35-9](/img/structure/B2373639.png)
N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
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Description
N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Research has demonstrated the synthesis and characterization of novel acetamide derivatives, including compounds structurally related to the specified chemical, showing significant cytotoxic effects on various cancer cell lines. For instance, studies on derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol have reported cytotoxicity on PANC-1, HepG2, and MCF7 cell lines, indicating potential applications in cancer therapy (Vinayak et al., 2014).
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole have been designed and synthesized, showing considerable antimicrobial activity against a range of gram-positive and gram-negative bacteria and fungi. Such compounds, including those related to the mentioned chemical structure, could serve as promising candidates for developing new antimicrobial agents (Kaya et al., 2017).
Enzyme Inhibition for Drug Discovery
The research into the synthesis of novel 1,3,4-oxadiazole derivatives has explored their potential as enzyme inhibitors, highlighting their application in drug discovery. Studies have identified compounds with potent inhibitory effects against specific enzymes, suggesting their utility in designing drugs for treating various diseases, including cancer and neurodegenerative disorders (Faheem, 2018).
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-15-6-9-17(10-7-15)22-26-23(32-27-22)18-5-4-12-28(24(18)30)14-21(29)25-19-13-16(2)8-11-20(19)31-3/h4-13H,14H2,1-3H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCWPAMETRPUHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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